molecular formula C10H18O B8481011 4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol

4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol

Cat. No. B8481011
M. Wt: 154.25 g/mol
InChI Key: VHWWIELMAOGJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2-Cyclopenten-1-yl)-2-methyl-2-butanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-cyclopent-2-en-1-yl-2-methylbutan-2-ol

InChI

InChI=1S/C10H18O/c1-10(2,11)8-7-9-5-3-4-6-9/h3,5,9,11H,4,6-8H2,1-2H3

InChI Key

VHWWIELMAOGJJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.3 g (40.6 mmol) of 3-(2-chloroethyl)-1-cyclopentene (obtained according to Hill et al. in J. Org. Chem., 1969, 3681), dissolved into 30 ml of dry THF, were added dropwise into a three necks 200 ml flask containing 1.2 g (48.7 mmol) of magnesium and 5 ml of dry THF. After a 2 hours stirring at room temperature, 2.8 g (48.7 mmol) of acetone were slowly added to the reaction mixture. 15 Minutes after the addition of the acetone, the reaction mixture was slowly hydrolysed using 1 M aqueous HCl, and extracted with ether. Then, the organic phase was washed twice with water and twice with brine, dried over MgSO4 and concentrated. The crude product was purified by chromatography over silica (eluant: cyclohexane/ethyle acetate=9/1). It was thus obtained 2.7 g of the title compound (yield=47%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Yield
47%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.